molecular formula C30H22N2O2 B12570662 2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole CAS No. 195320-44-6

2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole

Cat. No.: B12570662
CAS No.: 195320-44-6
M. Wt: 442.5 g/mol
InChI Key: AODIDYDOYKOOSI-UHFFFAOYSA-N
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Description

2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and selectivity . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to achieve high yields in water under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher throughput and cost efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzoxazole compounds .

Scientific Research Applications

2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

195320-44-6

Molecular Formula

C30H22N2O2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C30H22N2O2/c1-2-20-13-18-26-28(19-20)34-30(32-26)24-16-11-22(12-17-24)8-7-21-9-14-23(15-10-21)29-31-25-5-3-4-6-27(25)33-29/h3-19H,2H2,1H3

InChI Key

AODIDYDOYKOOSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5

Origin of Product

United States

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